Dihydrochloride hydrate
Description
Historical Overview of Dihydrochloride (B599025) Hydrate (B1144303) Research Trajectories
The use of salt forms to modify the properties of chemical compounds has a history stretching back to the early 20th century. numberanalytics.com Among the various salt forms, hydrochlorides have become the most predominant, especially for basic drug substances, with approximately half of all marketed drugs being salt forms. europeanpharmaceuticalreview.com The formation of dihydrochloride salts, in particular, has been a key strategy for compounds with multiple basic centers. The investigation into their hydrated forms has evolved with the advancement of analytical techniques. Early research focused on identifying the existence of different crystalline forms, including hydrates, and their basic properties. Over time, with the advent of more sophisticated analytical methods such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), researchers have been able to delve deeper into the structural and thermal properties of dihydrochloride hydrates. nih.govencyclopedia.pub This has led to a more comprehensive understanding of their stability, phase transitions, and the specific role of water molecules in their crystal structures. core.ac.ukmdpi.com
Structure
2D Structure
Properties
CAS No. |
166530-19-4 |
|---|---|
Molecular Formula |
Cl2H4O |
Molecular Weight |
90.93 g/mol |
IUPAC Name |
hydrate;dihydrochloride |
InChI |
InChI=1S/2ClH.H2O/h2*1H;1H2 |
InChI Key |
QMEZUZOCLYUADC-UHFFFAOYSA-N |
Canonical SMILES |
O.Cl.Cl |
Origin of Product |
United States |
Synthesis Methodologies and Reaction Engineering of Dihydrochloride Hydrates
Advanced Synthetic Routes and Strategies for Dihydrochloride (B599025) Hydrate (B1144303) Formation
The creation of a dihydrochloride hydrate is a multi-stage process that begins with the synthesis of the core organic molecule, followed by a carefully controlled salt formation and hydration reaction. Modern synthetic organic chemistry offers a plethora of strategies to achieve these transformations efficiently and with high yields.
Core Structure Elaboration
The journey to a this compound begins with the assembly of the foundational molecular framework. The specific synthetic route is highly dependent on the complexity of the target molecule. For instance, the synthesis of a complex precursor like the hexahydropyrrolo[3,2-c]quinoline core, an intermediate for various alkaloids, may involve multi-step sequences. In one such synthesis, the final steps involve the removal of a Boc protecting group and subsequent treatment with methanolic HCl, which not only deprotects the amine but also facilitates the formation of the desired hydrochloride salt. nih.gov
Other strategies include:
Nucleophilic Substitution and Condensation: The synthesis of 6-(2-Aminoethyl)-2-methyl-4-pyrimidinol, a pyrimidine (B1678525) derivative, can be achieved through nucleophilic substitution reactions. Current time information in Bangalore, IN.
Cyclization Reactions: Chiral piperidine (B6355638) derivatives, such as (R)-3-aminopiperidine dihydrochloride, are often prepared via cyclization. One method starts with (R)-methyl-2,5-diaminopentanoate dihydrochloride, which is cyclized using a metal alkoxide. google.com Similarly, the synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride from lysine (B10760008) involves an intramolecular ring-opening of an in-situ formed aziridinium (B1262131) ion. researchgate.net
Multi-component Reactions: The synthesis of substituted pyrroles can sometimes lead to unexpected but useful quinoline (B57606) structures, which can then be further elaborated. nih.gov
These examples underscore the diversity of reactions employed to build the core structure before it is converted into the final this compound form.
Salt-Forming Reactions and Optimization
The conversion of the synthesized free base into a this compound is a critical step that dictates the purity, stability, and crystalline form of the final product. This is typically achieved by reacting the organic base with at least two equivalents of hydrochloric acid in a suitable solvent system that also contains water.
The general process involves dissolving the free base in a solvent and adding a source of HCl. This can be concentrated aqueous HCl, anhydrous HCl gas, or HCl generated in situ (e.g., from acetyl chloride in methanol). google.combeilstein-journals.org The presence of water is essential for the formation of the hydrate. Current time information in Bangalore, IN.
Key optimization parameters include:
Solvent Selection: The choice of solvent is crucial. For example, in the synthesis of pramipexole (B1678040) dihydrochloride monohydrate, methanol (B129727) is used as a primary solvent, with ethyl acetate (B1210297) added as an anti-solvent to induce crystallization. google.com The crystallization of 6-(2-Aminoethyl)-2-methyl-4-pyrimidinol this compound is performed from aqueous ethanol (B145695). Current time information in Bangalore, IN.
pH Control: Maintaining a low pH is often necessary to ensure complete protonation of the basic centers. For some compounds, a pH < 3 is required during salt formation. Current time information in Bangalore, IN.
Temperature: Temperature control is vital to prevent decomposition and to control the crystallization process. The salt formation for pramipexole dihydrochloride is conducted by cooling to 10 °C. google.com
Reaction Time: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields for certain pyrimidine derivatives. Current time information in Bangalore, IN.
The table below summarizes reaction conditions for the formation of specific dihydrochloride hydrates.
| Compound | Base Precursor | HCl Source | Solvent System | Key Conditions | Yield | Purity | Reference |
| Pramipexole Dihydrochloride Monohydrate | (S)-2-amino-6-propionamido-4,5,6,7-tetrahydrobenzothiazole derivative | Concentrated HCl | Methanol / Ethyl Acetate | Cooling to 10 °C for crystallization | 90.6% | 99.93% | google.com |
| 6-(2-Aminoethyl)-2-methyl-4-pyrimidinol this compound | 2-methyl-4-hydroxypyrimidine & 2-chloroethylamine (B1212225) HCl | HCl gas | Anhydrous Ethanol, then Aqueous Ethanol | pH < 3, Temp < 40 °C | 68-72% | N/A | Current time information in Bangalore, IN. |
| (R)-3-Aminopiperidine Dihydrochloride | (R)-3-aminopiperidin-2-one hydrochloride | HCl | Methyl tert-butyl ether | N/A | N/A | N/A | google.com |
| 4-Piperidone HCl Hydrate | 4,4-dimethoxypiperidine | Concentrated HCl (30%) | Water | Addition at 10 °C, then heating to 75 °C | N/A | N/A | N/A |
Stereochemical Control in this compound Synthesis
For chiral molecules, controlling the stereochemistry is paramount. The synthesis of enantiomerically pure dihydrochloride hydrates typically relies on one of two main strategies: using a chiral starting material (the "chiral pool" approach) or employing an asymmetric reaction.
A prime example of the chiral pool approach is the synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride from the corresponding enantiomers of lysine. researchgate.net This method leverages the inherent chirality of the starting amino acid to produce the target molecule with high stereochemical fidelity. The key step is a stereoselective intramolecular cyclization. researchgate.net
Another approach involves the asymmetric synthesis of a precursor. For example, (R)-3-amino-1-Boc-piperidine, a precursor for dipeptidyl peptidase IV (DPP-IV) inhibitors, can be synthesized from a prochiral ketone using immobilized ω-transaminases. beilstein-journals.org This biocatalytic method affords the N-protected amine with high enantiomeric excess. Subsequent deprotection and reaction with HCl yield the enantiomerically pure (R)-3-aminopiperidine dihydrochloride. beilstein-journals.org
The synthesis of (R)-3-aminopiperidine dihydrochloride can also be achieved by starting from (R)-2,5-diaminopentanoic acid hydrochloride, preserving the stereocenter throughout a sequence of esterification, cyclization, and reduction steps. google.com These methods highlight the importance of carefully planned synthetic sequences to ensure the desired stereoisomer is obtained.
Kinetic Investigations of this compound Formation Processes
The study of reaction kinetics provides insight into the mechanism and rate of hydrate formation. While specific kinetic models for the synthesis of small molecule dihydrochloride hydrates are not extensively detailed in the literature, analogies can be drawn from the well-studied field of gas hydrate formation. These studies emphasize that hydrate formation is a crystallization process involving nucleation and growth stages. mdpi.comnih.gov
The formation of a crystalline hydrate is influenced by factors such as:
Supersaturation: The process is driven by the concentration of the solute exceeding its equilibrium solubility, creating a driving force for crystallization. mdpi.com
Mass and Heat Transfer: The rate at which molecules diffuse to the growing crystal surface and the dissipation of the heat of crystallization can be rate-limiting steps. nih.govacs.org
Interfacial Area: The surface area between the solution and the growing crystals is a key parameter in kinetic models. acs.org
In the context of pharmaceutical hydrates, kinetic studies often focus on the transformation between different solid forms (polymorphs, anhydrates, and hydrates). For example, the dehydration of ondansetron (B39145) hydrochloride dihydrate proceeds through a metastable hemihydrate intermediate before forming the anhydrate, indicating a multi-step process with distinct kinetic barriers. nih.govmdpi.com Similarly, acyclovir (B1169) anhydrate transforms first into a lower hydrate and then into a dihydrate, demonstrating that the kinetic pathway can involve intermediate species. nih.govmdpi.com These transformations can be monitored using techniques like powder X-ray diffraction (PXRD) under controlled temperature and humidity. nih.govmdpi.com
Purification and Crystallization Techniques for Dihydrochloride Hydrates
Achieving high purity is essential, particularly for pharmaceutical applications. Purification and crystallization are often intertwined processes designed to isolate the desired this compound from reaction byproducts, unreacted starting materials, and incorrect salt or hydrate forms.
Common impurities can include phosphorous salts from coupling reagents or improperly formed salts (e.g., monohydrochloride instead of dihydrochloride). vulcanchem.com Initial purification might involve filtration to remove solid byproducts, such as the triethylamine (B128534) hydrochloride formed when using triethylamine as a base.
Recrystallization Protocols
Recrystallization is the most powerful technique for purifying crystalline solids. For dihydrochloride hydrates, this involves dissolving the crude product in a suitable solvent system and then inducing crystallization under controlled conditions to obtain a product with high purity and the desired crystal form.
A typical recrystallization protocol involves:
Dissolution: The crude solid is dissolved in a "good" solvent, often with heating, to create a saturated solution. For cefepime (B1668827) dihydrochloride monohydrate, methanol or aqueous methanol is used. google.com
Filtration: The hot solution may be filtered to remove any insoluble impurities. google.com
Crystallization: Crystallization is induced, typically by cooling the solution or by adding a "poor" or anti-solvent in which the compound is less soluble. For pramipexole dihydrochloride monohydrate, ethyl acetate is slowly added to a methanol/water solution to cause crystallization. google.com For cefepime dihydrochloride, acetone (B3395972) or ethanol is used as the poor solvent. google.com
Isolation and Drying: The purified crystals are collected by filtration, washed with a cold solvent or the anti-solvent, and dried under vacuum at a controlled temperature. google.comgoogle.com
The table below illustrates different recrystallization protocols for dihydrochloride hydrates.
| Compound | Starting Material | Solvent System (Good/Poor) | Key Conditions | Result | Reference |
| Pramipexole Dihydrochloride Monohydrate | Crude Pramipexole Dihydrochloride Monohydrate | Methanol, Water / Ethyl Acetate | Slow addition of ethyl acetate | Purity >99.97% | google.com |
| Cefepime Dihydrochloride Monohydrate | Crude Cefepime Dihydrochloride | Methanol / Acetone | Cooling to 10-20 °C | HPLC Purity 99.5% | google.com |
| Amodiaquine (B18356) Dihydrochloride Monohydrate | Amodiaquine Dihydrochloride Dihydrate | Methanol, Ethanol, or n-Propanol | N/A | Conversion from dihydrate to monohydrate with rhombohedral crystal habit | nih.gov |
| Triethylenetetramine Dihydrochloride | Trien Hydrate | Water / N/A (pH adjustment) | Acidification with conc. HCl to pH 7.8 | Chromatographically pure product | researchgate.net |
These structured methodologies ensure the reliable and reproducible synthesis of dihydrochloride hydrates, meeting the stringent purity and quality requirements of the chemical and pharmaceutical industries.
Impurity Purging Strategies
The production of high-purity dihydrochloride hydrates, essential for applications in the pharmaceutical industry, necessitates robust impurity purging strategies. The presence of impurities, which can arise during synthesis, purification, or storage, must be controlled to meet stringent regulatory specifications. ucc.ie Crystallization is a primary and critical unit operation for purification, but its effectiveness depends on understanding the behavior of impurities during the process. ucc.ieresearchgate.net
The choice of purging strategy is informed by the nature of the impurity and its interaction with the desired product. Impurities can be structurally similar to the active pharmaceutical ingredient (API), making their removal particularly challenging. ucc.ie A systematic approach to process development, including methods like Design of Experiments (DoE), can optimize crystallization conditions to maximize both purity and yield. acs.org For instance, a methodical approach was used to purify ciprofloxacin (B1669076) hydrochloride hydrate in a continuous two-stage crystallization process, successfully reducing all individual impurities to below 0.07%. acs.org
Understanding the impurity retention mechanism is key. The Solubility-Limited Impurity Purge (SLIP) test is a diagnostic tool used to determine if an impurity co-precipitates as a separate solid phase or forms a solid solution with the product. acs.org A study investigating 75 crystallization systems found that solid solution formation was a prevalent mechanism of impurity retention. acs.org In such cases, simple recrystallization may be ineffective, and alternative strategies are required.
One effective strategy involves leveraging phase transformations. ucc.ie For some compounds, ensuring crystallization occurs to form a specific hydrate can effectively purge certain impurities. This was observed in the synthesis of an oxazolidinone intermediate, where crystallization as a hydrate was necessary to reduce a key impurity to acceptable levels. ucc.ie In the case of pramipexole dihydrochloride monohydrate, newer synthesis methods have been developed to achieve purity levels above 99.95%, avoiding the need for the repeated recrystallizations that plagued older methods. google.com
The table below summarizes various impurity retention mechanisms identified in pharmaceutical compounds, some of which are hydrochloride salts.
acs.orgThe following table provides examples of specific purging strategies applied to dihydrochloride hydrates and related compounds.
Novel Intermediate Compound Analysis in this compound Synthesis
The elucidation of reaction pathways and the identification of transient or metastable intermediates are crucial for understanding and optimizing the synthesis of dihydrochloride hydrates. Analyzing these intermediates provides insight into reaction mechanisms, helps to control reaction kinetics, and can lead to the development of more efficient and novel synthetic routes. google.comresearchgate.net
In the synthesis of copanlisib (B1663552) this compound, novel intermediate compounds have been identified and are utilized in a new preparation method. google.com For example, one key step involves the conversion of a compound of formula (IV) into a structure of formula (XII) using ammonia (B1221849) in the presence of iodine, proceeding through a distinct, isolatable intermediate. google.com The use of these specific intermediates is a cornerstone of the patented novel synthesis. google.com
The synthesis of other dihydrochloride compounds also relies on the controlled formation of key intermediates. In an efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride from lysine, a critical step is the in situ formation of an aziridinium ion. This transient intermediate undergoes a stereoselective intramolecular ring-opening to form the desired piperidinium (B107235) ring structure. researchgate.net
Beyond covalent intermediates, the analysis of metastable solid-state phases during hydrate formation and dehydration is also critical. These intermediate phases can significantly impact the final product's properties. For instance, ondansetron hydrochloride dihydrate does not directly convert to an anhydrate; it first transforms into a metastable hemihydrate intermediate. nih.govmdpi.com This process involves a significant structural rearrangement and alteration of the hydrogen bonding network. nih.gov The study of such transformations often employs a range of analytical techniques, including spectroscopic methods like Near-Infrared (NIR) and Raman spectroscopy, coupled with multivariate analysis, to monitor the process in real-time. researchgate.net These process analytical technology (PAT) tools can differentiate between free water and hydrate water, providing detailed information about the state of the system. researchgate.net
The table below summarizes examples of intermediate analysis in the context of this compound synthesis.
Structural Elucidation and Advanced Characterization Techniques for Dihydrochloride Hydrates
Advanced Crystallographic Studies of Dihydrochloride (B599025) Hydrates
Crystallographic methods are paramount for elucidating the three-dimensional structure of dihydrochloride hydrates at an atomic level. These techniques provide detailed information on molecular conformation, crystal packing, and intermolecular interactions. mdpi.com
Single Crystal X-ray Diffraction (SCXRD) for Atom Position Determination
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise positions of atoms within a crystal lattice. nih.gov This non-destructive technique is highly informative, offering detailed insights into molecular structure and connectivity. mdpi.com For dihydrochloride hydrates, SCXRD can unambiguously establish the molecular conformation, the packing arrangement, and the hydrogen-bonding patterns. mdpi.comresearchgate.net
The process requires a stable single crystal, typically with dimensions of at least 0.1 mm. nih.gov While obtaining suitable crystals can be a challenge for some organic solids, the detailed structural information provided by SCXRD is unparalleled. mdpi.comnih.gov For instance, SCXRD analysis of the hydrochloride form of 25I-NBOMe revealed its crystallization as a hydrochloride hydrate (B1144303). scielo.br Similarly, the crystal structure of levocetirizine (B1674955) dihydrochloride was successfully determined from crystalline powders using 3D electron diffraction (MicroED), a technique that circumvents the need for large single crystals. researchgate.net
A notable example is the study of amodiaquine (B18356) dihydrochloride dihydrate, where a new polymorph was identified. Its crystal structure was solved from laboratory X-ray powder diffraction data, revealing a three-dimensional hydrogen-bonding network that connects the amodiaquinium cations through water molecules and chloride ions. researchgate.net
| Compound | Crystal System | Space Group | Key Structural Features |
| Levocetirizine dihydrochloride | Orthorhombic | P2₁2₁2₁ | The absolute configuration was unambiguously assigned. researchgate.net |
| Amodiaquine dihydrochloride dihydrate (new polymorph) | Orthorhombic | P2₁2₁2₁ | Exhibits a 3D hydrogen-bonding network involving cations, water, and chloride ions. researchgate.net |
| 25I-NBOMe hydrochloride hydrate | Monoclinic | P2₁/c | Crystallizes with one molecule per asymmetric unit. scielo.br |
Powder X-ray Diffraction (PXRD) for Polymorphic and Anhydrous Form Analysis
Powder X-ray Diffraction (PXRD) is a versatile and powerful tool for the characterization of crystalline solids, including dihydrochloride hydrates. mdpi.com Unlike SCXRD, which requires a single crystal, PXRD can be performed on polycrystalline or powdered samples, making it more convenient for routine analysis. units.it This technique is instrumental in identifying different crystalline forms (polymorphs) and for distinguishing between hydrated and anhydrous states. nih.gov
The diffraction pattern obtained from PXRD serves as a unique "fingerprint" for a specific crystalline phase. mdpi.com Changes in the crystal lattice due to hydration or dehydration are readily observable as shifts in the diffraction peaks. nih.gov For example, temperature-resolved PXRD was used to characterize berberine (B55584) hydrochloride hydrates, showing the dehydration of the tetrahydrate to the dihydrate between 25 and 30 °C, and the subsequent dehydration of the dihydrate to the anhydrate between 60 and 70 °C. mdpi.com
PXRD is also crucial in solid-form screening to identify new polymorphs, salts, or co-crystals. americanpharmaceuticalreview.com It can be used to monitor form transformations under various conditions, such as changes in temperature and relative humidity. units.itamericanpharmaceuticalreview.com For instance, the polymorphic transition of acyclovir (B1169) was studied using various techniques including PXRD, which helped characterize its different solid forms. nih.gov
| Compound | Form | Key PXRD Findings |
| Berberine hydrochloride | Tetrahydrate, Dihydrate, Anhydrate | Dehydration transitions were monitored as a function of temperature. mdpi.com |
| Acyclovir | Anhydrous polymorphs, Hydrate | Different solid forms were identified and characterized. nih.gov |
| Ondansetron (B39145) hydrochloride | Dihydrate, Hemihydrate, Anhydrate | Structural rearrangements during dehydration were investigated. nih.gov |
Neutron Diffraction Investigations of Hydrogen Bonding Networks
Neutron diffraction is a powerful complementary technique to X-ray diffraction for studying crystalline hydrates. mdpi.com While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This fundamental difference makes neutron diffraction particularly adept at accurately locating hydrogen atoms, which have very low electron density and are thus difficult to pinpoint with X-rays. mdpi.comresearchgate.net
Given that hydrogen bonds are central to the structure and stability of dihydrochloride hydrates, neutron diffraction provides invaluable and precise data on these networks. mdpi.comresearchgate.net It can accurately determine the positions of hydrogen atoms in water molecules and in the organic cation, offering a detailed picture of the hydrogen-bonding geometry. aip.orgacademie-sciences.fr
A high-precision neutron diffraction study of trans-dichlorobis(ethylenediamine)cobalt(III) chloride hydrochloride dihydrate provided detailed information on the diaquohydrogen ion, (H₂O·H·OH₂)+. acs.org Although not as commonly applied to organic hydrates as X-ray diffraction, neutron diffraction studies are crucial for understanding the intricate details of hydrogen bonding that govern the formation and properties of these compounds. mdpi.com
Crystal Structure Prediction (CSP) Methodologies for Hydrate Forms
Crystal Structure Prediction (CSP) is a computational methodology used to predict the crystal structure of a material based on its chemical composition. nih.gov For hydrates, CSP aims to identify stable crystal structures with a known stoichiometry. nih.gov This multi-step process often begins with generating possible molecular conformations using molecular mechanics, followed by quantum mechanics calculations to rank the stability of different crystal packing arrangements. nih.gov
CSP can be a valuable tool in understanding the propensity of a compound to form hydrates. For example, a study on substituted adamantane (B196018) hydrochloride salts used CSP to rationalize their different hydration tendencies. iucr.orgresearchgate.net The predictions revealed that memantine (B1676192) hydrochloride has a crystal energy landscape with low-energy structures containing solvent-accessible voids, making it prone to hydration. In contrast, amantadine (B194251) hydrochloride's low-energy structures lack such voids. iucr.orgresearchgate.net
Recently, a new algorithm has been developed that allows for the efficient mapping and prediction of hydrate crystal structures from an anhydrous framework without needing to specify the water content beforehand. pnas.org This approach has been successfully demonstrated for compounds like paroxetine (B1678475) hydrochloride. pnas.org
Spectroscopic Characterization of Dihydrochloride Hydrates
Spectroscopic techniques provide complementary information to diffraction methods, probing the local chemical environments and dynamics within the crystal lattice.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy in Hydrate Studies
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive and powerful technique for characterizing both crystalline and amorphous materials. nih.govencyclopedia.pub It is particularly sensitive to the local environment of atomic nuclei, making it an excellent tool for studying dihydrochloride hydrates. ubc.caazom.com
In the context of hydrate studies, ssNMR can distinguish between different hydration levels and identify various polymorphic forms. nih.govresearchgate.net While ¹H and ¹⁷O ssNMR experiments are less common due to broad signals and quadrupolar effects, ¹³C and ¹⁵N ssNMR are frequently used. nih.gov For hydrochloride salts, ³⁵Cl ssNMR has proven to be very sensitive to the presence of water and the local chloride ion environment. acs.org Studies have shown that the ³⁵Cl quadrupolar coupling constant (CQ) is sensitive to the hydrogen-bonding network around the chloride ion. nih.gov For instance, in a study of amino acid hydrochlorides, the ³⁵Cl CQ value ranged from ±2.03 MHz for DL-arginine hydrochloride monohydrate to ±6.42 MHz for glycine (B1666218) hydrochloride, demonstrating the sensitivity of this parameter to the local environment. acs.org
Furthermore, ssNMR can be used to monitor changes in hydration levels, even in low-dose formulations where other techniques might fail. azom.combruker.com For example, ¹⁹F ssNMR was successfully used to determine the lattice water content in a non-stoichiometric hydrate in a 1% drug load capsule formulation. bruker.com
| Compound/System | Nucleus Studied | Key ssNMR Findings |
| Amino Acid Hydrochlorides | ³⁵Cl | The quadrupolar coupling constant is highly sensitive to the chloride ion's local hydrogen-bonding environment. nih.govacs.org |
| Cimetidine hydrochloride monohydrate | ³⁵Cl, ²H | Variable-temperature experiments monitored motional influences on the NMR spectra. nih.gov |
| Non-stoichiometric hydrate (in capsule) | ¹⁹F | Successfully determined the lattice water content by correlating peak shifts with relative humidity. azom.combruker.com |
| Morphine hydrochloride | ¹³C, ¹H | Helped to identify different hydrate forms and indicated differences in hydrogen bond strength between anhydrous and hydrated forms. researchgate.net |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Hydrogen Bonding and Polymorph Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the molecular-level characterization of dihydrochloride hydrates. These methods provide detailed insights into the hydrogen-bonding networks and enable the identification and differentiation of polymorphic forms. frontiersin.orgbohrium.com
The presence of water molecules in the crystal lattice of a hydrate gives rise to characteristic bands in the FT-IR spectrum, particularly in the O-H stretching region, typically observed between 3500 cm⁻¹ and 3700 cm⁻¹. nih.gov The precise position and shape of these bands can offer information about the environment of the water molecules and the strength of their hydrogen bonds with the host molecule and the chloride ions. For instance, in a study of dodecyldimethylamine oxide hemihydrochloride, FT-IR spectroscopy was instrumental in providing evidence for the hydrogen bond between the cationic and nonionic headgroups. onepetro.org Similarly, investigations into morphine hydrochloride trihydrate used FT-IR to distinguish the hydrogen bonding nature in the hydrate form compared to its anhydrous counterpart. acs.orguark.edu
Changes in the hydrogen bonding that occur during hydration or dehydration processes can be effectively monitored using both FT-IR and Raman spectroscopy. frontiersin.org These techniques are also crucial for identifying different polymorphs of a given dihydrochloride hydrate. Polymorphs, having the same chemical composition but different crystal lattice arrangements, exhibit unique vibrational spectra. bohrium.comresearchgate.net While differences may be subtle, they are often apparent in the "fingerprint" region of the spectrum (below 1500 cm⁻¹), which is sensitive to the entire molecular structure and intermolecular interactions. Careful analysis of this region can reveal shifts in vibrational modes corresponding to the organic cation, reflecting the different packing environments in each polymorphic form. frontiersin.org For example, FT-IR and Raman spectroscopy were used to examine the molecular vibrations and confirm the functional groups in L-histidine hydrochloride hydrate. acs.org A study on 4-dimethylaminopyridinium decavanadate (B1236424) hydrates demonstrated how slight displacements in the FT-IR and Raman bands of the decavanadate anion indicated it was slightly affected by the different water content in two pseudopolymorphs. researchgate.net
The table below presents typical vibrational band assignments for a this compound, illustrating the type of information that can be obtained.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |
| O-H Stretch (Water) | 3500 - 3700 | Confirms presence of hydrate water. nih.gov |
| N-H Stretch | 3200 - 3400 | Indicates hydrogen bonding involving the amine group. |
| C-H Stretch (Aromatic/Aliphatic) | 2800 - 3100 | Relates to the organic cation structure. |
| C=C / C=N Stretch | 1500 - 1650 | Part of the fingerprint region, sensitive to polymorphism. researchgate.net |
| C-N Stretch | 1400 - 1450 | Part of the fingerprint region. researchgate.net |
| V-O Stretch (in Decavanadate) | 700 - 970 | Specific to the anion in certain complex salts. researchgate.net |
This table is illustrative and specific band positions can vary significantly between different compounds.
Mass Spectrometry (MS/MS) for Structural Confirmation
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a cornerstone technique for the structural confirmation of the organic cation in a this compound salt. While MS provides the mass-to-charge ratio (m/z) of the protonated parent molecule, confirming its molecular weight, MS/MS provides deeper structural information through controlled fragmentation. arxiv.org
The process involves selecting the molecular ion of the compound of interest and subjecting it to collision-induced dissociation. The resulting fragmentation pattern is a unique signature of the molecule's structure. By analyzing the m/z values of the fragment ions, chemists can deduce the connectivity of atoms and confirm the identity of the organic cation.
This technique is especially valuable in identifying and characterizing process-related impurities that may arise during the synthesis of the active pharmaceutical ingredient. For example, in the analysis of Hydralazine Hydrochloride, high-resolution accurate mass spectrometry (HR/AM-LCMS) and subsequent MS/MS studies were performed to identify an unknown impurity. semanticscholar.orgacs.org The fragmentation pattern of the impurity was compared with that of the main compound, allowing for the postulation and eventual confirmation of the impurity's structure as a dimer. semanticscholar.orgacs.org Similarly, Fourier transform mass spectrometry has been used alongside NMR to provide rapid and accurate characterization of complex organic molecules, confirming structures and identifying products from different reaction pathways. gla.ac.uk
The workflow typically involves:
Ionization of the sample, often using electrospray ionization (ESI), to generate the protonated molecular ion [M+H]⁺.
Isolation of the [M+H]⁺ ion in the mass spectrometer.
Fragmentation of the isolated ion through collision with an inert gas.
Detection and analysis of the resulting fragment ions to piece together the molecular structure.
This analytical approach provides unambiguous confirmation of the core molecular structure of the active component within the this compound salt. semanticscholar.org
UV-Visible Spectroscopy in Structural Analysis
UV-Visible (UV-Vis) spectroscopy is an analytical technique used in the characterization of dihydrochloride hydrates to investigate their optical properties. mdpi.com The principle is based on the absorption of ultraviolet or visible light, which excites electrons from lower to higher energy levels. mdpi.com The resulting spectrum provides information on the electronic structure of the molecule and is often used to determine the optical transparency window and the lower cutoff wavelength.
For many dihydrochloride hydrates of organic compounds, the molecule itself may be largely transparent in the visible and near-UV regions. The UV-Vis spectrum of L-histidine hydrochloride hydrate, for instance, shows negligible absorbance in the UV and visible regions, with a lower cutoff wavelength determined to be around 228 nm. acs.orgacs.org This wide transparency window is a crucial property for materials intended for nonlinear optical applications. acs.orgmdpi.com
The analysis can provide key parameters:
Lower Cut-off Wavelength: This is the wavelength below which the compound begins to strongly absorb light. It defines the edge of the transparency window. For L-histidine hydrochloride hydrate, this is 228 nm. acs.org
Optical Band Gap: The energy difference between the valence band and the conduction band can be calculated from the absorbance data using a Tauc plot. For L-histidine hydrochloride hydrate, the band gap was estimated to be a high value of 5.45 eV, consistent with its transparency. acs.org
The table below summarizes optical properties derived from UV-Vis analysis for several L-histidine derivative salts.
| Compound | Lower Cutoff Wavelength (nm) | Optical Band Gap (eV) | Reference |
| L-histidine hydrochloride hydrate | 228 | 5.45 | acs.org |
| L-histidine methyl ester dihydrochloride | 242 | - | acs.org |
| L-histidine glutarate monohydrate | 276 | - | acs.org |
Computational Chemistry Approaches for this compound Structural Analysis
Molecular Mechanics (MM) and Quantum Mechanics (QM) Calculations
Computational chemistry provides powerful tools for analyzing and understanding the structure of dihydrochloride hydrates at an atomic level. unipd.it Both Molecular Mechanics (MM) and Quantum Mechanics (QM) methods are employed, often in a complementary fashion. nih.gov
Quantum Mechanics (QM) calculations, particularly those based on Density Functional Theory (DFT), offer high accuracy for studying molecular structures and intermolecular interactions. gla.ac.uknih.gov These methods can be used to:
Optimize the geometry of the this compound's unit cell, providing theoretical values for bond lengths, angles, and unit cell parameters that can be compared with experimental data from X-ray diffraction.
Calculate intermolecular interaction energies, such as the strength of hydrogen bonds between the water molecules, the organic cation, and the chloride anions. researchgate.net A study on 2,4-dinitrophenylhydrazine (B122626) hydrochloride hydrate used QM calculations to determine that the hydrogen bond energies ranged from 0.76 to 16.03 kcal mol⁻¹. researchgate.net
Simulate spectroscopic data. For example, DFT-based methods can calculate NMR chemical shielding constants, which helps in the definitive assignment of peaks in experimental solid-state NMR spectra and in understanding spectral changes upon dehydration. mdpi.comnih.gov This approach was successfully used to explain spectral changes in thiamine (B1217682) hydrochloride hydrates. semanticscholar.orgmdpi.com
Molecular Mechanics (MM) calculations use classical physics (force fields) to model molecular systems. While less accurate than QM, MM is computationally much faster, making it suitable for:
Exploring the conformational landscape of flexible molecules.
Simulating large systems containing many molecules, which is essential for Molecular Dynamics (MD) simulations used in modeling dehydration or phase transformations. nih.govnih.gov
Initial screening of potential crystal structures in crystal structure prediction studies.
Often, a multi-step approach is used where MM is applied for initial broad searching, followed by higher-accuracy QM calculations for refining the most promising structures. nih.gov
Lattice Energy Calculations for Hydrate Stability Assessment
Lattice energy calculations are a critical computational tool for assessing the thermodynamic stability of a this compound relative to its corresponding anhydrous form or other polymorphs. mdpi.com The lattice energy (E_latt) represents the energy released when the constituent ions and water molecules come together from an infinite separation to form the crystalline solid at 0 K. A more negative lattice energy generally implies a more stable crystal structure.
By comparing the calculated lattice energies of a hydrate and its corresponding anhydrate, researchers can predict which form is thermodynamically preferred. A common approach involves calculating the potential energy difference (ΔU) for the hydration reaction:
Anhydrate (s) + nH₂O (g) → Hydrate (s)
This is often estimated using the lattice energies of the solid forms and the energy of an ice crystal as a proxy for the water contribution. mdpi.com For example, in a study of o-phenanthroline HCl and neocuproine (B1678164) HCl, the potential energy difference between the monohydrate and anhydrate forms was calculated to be -30 kJ mol⁻¹ and -20 kJ mol⁻¹, respectively. mdpi.com These large negative values are a strong indication that the hydrate forms are significantly more stable than the anhydrous forms. mdpi.com
The table below shows the results of such calculations for the two hydrochloride salts.
| System | Form | Calculated E_latt (kJ mol⁻¹) | ΔU (Hydrate vs. Anhydrate) (kJ mol⁻¹) |
| o-Phenanthroline HCl | Anhydrate (1-I) | -724 | \multirow{2}{}{-30} |
| Monohydrate (1-Hy1) | -813 | ||
| Neocuproine HCl | Anhydrate (2-I) | -662 | \multirow{2}{}{-20} |
| Monohydrate (2-Hy1) | -741 |
Data sourced from Braun et al. (2018). mdpi.com
These calculations can also rationalize observed transformation pathways. If the calculated lattice energy of a hypothetical structure (like an isostructural dehydrate) is much less favorable than an experimentally observed anhydrate polymorph, it explains why a structural rearrangement occurs upon dehydration. mdpi.comresearchgate.net
Computational Dehydration Modeling and Phase Transformation Predictions
Computational modeling, especially using Molecular Dynamics (MD) simulations, provides a dynamic, molecular-level view of dehydration processes and can be used to predict the resulting phase transformations. nih.govacs.org Unlike static lattice energy calculations, MD simulations account for temperature and the kinetic aspects of structural changes, offering insights into the mechanism of transformation. acs.orgacs.org
In a typical computational dehydration experiment, a simulation cell is constructed from the known crystal structure of the hydrate. The dehydration is then simulated by progressively removing water molecules from the system over time. nih.gov The subsequent rearrangement of the host molecules is monitored to predict the structure of the resulting phase.
Key findings from such studies include:
Prediction of Dehydrated Structures: MD simulations can predict the crystal structure of the resulting anhydrate or intermediate phases. acs.org In a study on morphine hydrochloride, computational dehydration modeling was used to propose structures for a dihydrate form that matched well with experimental data. acs.orgnih.gov
Mechanism of Transformation: These models can reveal the pathways of water diffusion out of the crystal and the nature of the structural collapse or rearrangement. acs.orgacs.org For instance, simulations can show whether the dehydration leads to an amorphous phase or a new crystalline form, a result that can depend on the rate of water removal. nih.gov A study on ampicillin (B1664943) trihydrate found that slow computational dehydration resulted in a crystalline anhydrate, while rapid dehydration led to an amorphous system. nih.gov
Identification of Intermediates: The simulations can capture kinetically trapped intermediate phases that may be difficult to isolate and characterize experimentally. nih.gov
These computational methods allow for the exploration of dehydration pathways and can successfully predict new dehydrated crystal structures, providing critical understanding for controlling the solid form of pharmaceutical hydrates. acs.org
Charge Density Analysis via Theoretical Methods
Theoretical charge density analysis provides profound insights into the electronic structure and intermolecular interactions within dihydrochloride hydrates. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Density Functional Theory (DFT) are paramount in this field. researchgate.netacs.orgamercrystalassn.org These computational approaches model the electron density distribution, allowing for a quantitative description of chemical bonding and non-covalent interactions that govern the crystal architecture. researchgate.netrsc.orgwiley-vch.de
Theoretical calculations can also be compared with high-resolution X-ray diffraction data to refine experimental models and provide a more comprehensive understanding of the electronic properties. researchgate.netresearchgate.net These combined experimental and theoretical studies are crucial for elucidating the subtle differences in intermolecular interactions that dictate the stability and physical properties of different hydrate forms. researchgate.netacs.org
Table 1: Theoretical Charge Density Analysis of Benzidine (B372746) Dihydrochloride Polymorphs
This table presents a comparison of integrated atomic and group charges, derived from theoretical charge density analysis, for two polymorphic forms of benzidine dihydrochloride.
| Polymorph | Cation Charge (e) | Anion (Cl⁻) Charge (e) | Key Finding |
|---|---|---|---|
| Triclinic (TP) | +1.85 | ~ -0.90 | Lower cation charge suggests significant stacking interactions. researchgate.net |
| Orthorhombic (OP) | +2.12 | -1.07 | Higher electrostatic potential on the -NH₃⁺ group compared to TP. researchgate.net |
Thermal and Sorption Analysis of Dihydrochloride Hydrates
Thermal and sorption analysis techniques are indispensable for characterizing the physicochemical properties of dihydrochloride hydrates, particularly their stability, water content, and behavior under varying temperature and humidity conditions. nih.govresearchgate.net Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Vapor Sorption (DVS) provide critical data on phase transitions, dehydration events, and hydration kinetics. nih.govencyclopedia.pubmdpi.com
Differential Scanning Calorimetry (DSC) for Phase Transition Characterization
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.com It is a powerful tool for identifying thermal events such as melting, crystallization, and, crucially for hydrates, dehydration. nih.gov The DSC thermogram of a this compound typically displays one or more endothermic peaks corresponding to the loss of water molecules. researchgate.net
The temperature and enthalpy of these endotherms provide information about the thermal stability of the hydrate and the energy required for dehydration. nih.govresearchgate.net For instance, the DSC curve for o-phenanthroline HCl monohydrate shows a distinct endotherm between 60 °C and 110 °C, signifying a one-step dehydration process. mdpi.comresearchgate.net In more complex cases, multiple endotherms may be observed, indicating a multi-step dehydration process where water molecules are lost from different environments within the crystal lattice at different temperatures. researchgate.net The shape and position of these peaks can be influenced by experimental conditions like the heating rate and the type of crucible used (e.g., perforated vs. hermetically sealed). mdpi.com
Table 2: DSC Analysis of o-Phenanthroline HCl Monohydrate Dehydration
This table summarizes the key thermal event observed during the DSC analysis of o-phenanthroline HCl monohydrate.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Observation |
|---|---|---|---|
| Dehydration | ~60 | ~90-100 | A single endothermic peak corresponding to the loss of one mole of water. mdpi.com |
| Peritectic Melting | ~167 | ~170 | Observed at fast heating rates in high-viscosity silicon oil. mdpi.com |
| Decomposition | >200 | - | Melting of the anhydrous form is accompanied by decomposition. mdpi.com |
Thermogravimetric Analysis (TGA) for Water Content and Dehydration Events
Thermogravimetric Analysis (TGA) provides quantitative information about the water content and thermal stability of dihydrochloride hydrates by measuring the change in mass of a sample as it is heated at a controlled rate. etamu.edu A typical TGA curve for a hydrate shows one or more distinct mass loss steps, each corresponding to a dehydration event. uea.ac.uk
The percentage of mass lost at each step allows for the precise determination of the number of water molecules present in the crystal structure, confirming the stoichiometry of the hydrate. hitachi-hightech.com For example, TGA of neocuproine HCl trihydrate reveals a two-step dehydration process, with a loss corresponding to two moles of water in the first step and one mole in the second. mdpi.com This indicates the presence of water molecules with different binding strengths within the lattice. TGA is often used in conjunction with DSC to correlate mass loss with specific endothermic events. nih.govmdpi.com The temperature at which dehydration begins is a key indicator of the hydrate's thermal stability. vulcanchem.com
Table 3: TGA Data for Neocuproine HCl Hydrate Dehydration
This table details the stepwise dehydration of neocuproine HCl trihydrate as determined by TGA.
| Dehydration Step | Temperature Range (°C) | Mass Loss (moles of H₂O) | Resulting Form |
|---|---|---|---|
| Step 1 | Ambient - ~60 | 2 | Monohydrate (2-Hy1) mdpi.com |
| Step 2 | ~60 - ~110 | 1 | Anhydrate (2-I) mdpi.com |
Dynamic Vapor Sorption (DVS) for Hydration/Dehydration Kinetics
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature. mt.com DVS is essential for studying the hydration and dehydration kinetics of dihydrochloride hydrates, their hygroscopicity, and the stability of different hydrate forms under various humidity conditions. ardena.com
The resulting sorption-desorption isotherm provides a wealth of information. surfacemeasurementsystems.com For a stoichiometric hydrate, the isotherm often shows a sharp increase in water uptake at a critical RH, indicating the formation of a hydrate. The presence of hysteresis—a difference between the sorption and desorption curves—is typical for the formation of a stable hydrate, suggesting that a phase change has occurred. mdpi.comjenck.com In contrast, channel hydrates, where water molecules are located in channels within the crystal lattice, may show reversible water uptake with little to no hysteresis. surfacemeasurementsystems.com
For example, DVS analysis of naloxone (B1662785) HCl dihydrate shows that the anhydrous form converts to the dihydrate at a specific RH. jenck.comazom.com The stoichiometry of the hydrate can be calculated from the percentage mass gain. jenck.com DVS experiments are critical in pharmaceutical development for selecting stable crystalline forms and defining appropriate storage and handling conditions. ardena.comsurfacemeasurementsystems.com
Table 4: DVS Isotherm Data for Naloxone HCl at 25°C
This table illustrates the hydration behavior of Naloxone HCl by showing the percentage change in mass at different relative humidity (RH) steps during a DVS experiment.
| Relative Humidity (% RH) | Sorption (% Mass Change) | Desorption (% Mass Change) | Observation |
|---|---|---|---|
| 0 → 50 | Gradual increase | - | Initial surface adsorption on the amorphous form. azom.com |
| 60 | Sharp increase | - | Amorphous to crystalline transition to the dihydrate form. azom.com |
| 90 | ~9.6% | ~9.6% | Stable dihydrate formed (corresponds to ~1.9-2.0 water molecules). jenck.comazom.com |
| 90 → 10 | - | Gradual decrease | Water is lost from the dihydrate. azom.com |
| <10 | - | Sharp decrease | Loss of hydrate water, sample becomes amorphous again. azom.com |
Molecular Interactions and Solid State Phenomena of Dihydrochloride Hydrates
Hydrogen Bonding Networks and Supramolecular Assembly in Hydrate (B1144303) Structures
In these structures, water molecules act as hydrogen bond donors and acceptors, linking cationic species and chloride anions. researchgate.net For instance, in the crystal structure of 8-hydrazinoquinoline dihydrochloride (B599025) hydrate, each component, including the cation, two chloride anions, and one water molecule, is involved in the hydrogen-bonding network. iucr.org One of the chloride anions and the oxygen atom of the water molecule participate in three-center associations, while the second chloride anion is involved in a four-center association. iucr.org This intricate network of hydrogen bonds contributes to the stability of the crystal lattice.
The presence of water molecules can significantly alter the molecular packing compared to the anhydrous forms. nih.gov In many cases, the crystal packing in hydrates is directed by O–H···N hydrogen bonds between water molecules and nitrogen atoms of the organic cation, as well as O–H···O hydrogen bonds between water molecules. nih.gov This is in contrast to anhydrous forms where weaker interactions like C–H···π and C–H···N often control the crystal packing. nih.gov The ability of water to satisfy the hydrogen bonding requirements of a molecule often leads to the crystallization of a hydrate, as it can improve the crystal packing efficiency. nih.govacs.org
Influence of Stoichiometric and Non-Stoichiometric Water Molecules on Crystal Packing
The water molecules within a dihydrochloride hydrate crystal lattice can be classified as either stoichiometric or non-stoichiometric, a distinction that significantly impacts crystal packing and stability. nih.govmdpi.com Stoichiometric hydrates contain a fixed and definite ratio of water molecules to the host compound, with these water molecules occupying specific sites within the crystal lattice. nih.govacs.org In contrast, non-stoichiometric hydrates have a variable water content within a certain range, often accommodated in channels or voids within the crystal structure. mdpi.comacs.org
Stoichiometric hydrates are characterized by a well-defined crystal structure that is distinct from the anhydrous form. nih.govacs.org The water molecules are integral to the structure, often forming strong hydrogen bonds with the host molecules and playing a critical role in stabilizing the molecular network. nih.govacs.org The dehydration of stoichiometric hydrates typically requires considerable energy and results in a significant rearrangement of the host molecules, often leading to a different crystal form or even an amorphous phase. nih.govacs.org For example, the stoichiometric tetrahydrate of brucine (B1667951) collapses into an amorphous phase upon dehydration. nih.gov
Non-stoichiometric hydrates , also known as channel or variable hydrates, exhibit a more flexible structure. nih.govmdpi.com The water molecules are located in structural voids or channels and are generally held by weaker hydrogen bonds compared to stoichiometric hydrates. mdpi.com This allows for the partial or complete removal of water without causing a major collapse of the crystal lattice. nih.govacs.org The dehydration of a non-stoichiometric hydrate may result in an isostructural dehydrate, which retains the main structural features of the parent hydrate but contains empty channels. nih.govacs.org These isostructural dehydrates are often metastable and can readily reabsorb water or other solvents. nih.gov For instance, a dihydrate of brucine exhibits non-stoichiometric behavior, and its dehydration leads to an isomorphic dehydrate structure. nih.gov Similarly, nilotinib (B1678881) HCl dihydrate can form non-stoichiometric hydrates with a variable water content. humanjournals.com
The distinction between these two types of hydrates is crucial as it affects the physicochemical properties of the compound. Non-stoichiometric hydrates can be challenging to handle during processing due to their variable water content, which can be influenced by environmental conditions like humidity and temperature. nih.gov
| Feature | Stoichiometric Hydrates | Non-Stoichiometric Hydrates |
| Water Content | Fixed and well-defined ratio of water to host molecules. nih.govacs.org | Variable water content within a specific range. mdpi.comacs.org |
| Water Location | Occupy specific, well-defined sites in the crystal lattice. mdpi.com | Located in channels or voids within the crystal structure. nih.govacs.org |
| Dehydration | Leads to significant rearrangement or collapse of the crystal structure. nih.govacs.org | Often results in an isostructural dehydrate without major structural collapse. nih.govacs.org |
| Stability | Generally more stable with distinct dehydration temperatures. nih.gov | Stability is dependent on relative humidity; water can be lost or gained more easily. nih.gov |
| Example | Brucine tetrahydrate. nih.gov | Brucine dihydrate, Nilotinib HCl dihydrate. nih.govhumanjournals.com |
Interactive Data Table: Comparison of Stoichiometric and Non-Stoichiometric Hydrates
Role of Chloride Counterions in Molecular Aggregation and Solid-State Properties
Beyond simple electrostatic interactions, chloride ions are actively involved in the hydrogen-bonding network. rsc.org They can act as hydrogen bond acceptors, interacting with hydrogen bond donors from both the organic cation and the water molecules present in the hydrate structure. rsc.org In the crystal structure of histamine (B1213489) dihydrochloride, for example, the chloride anions are surrounded by the hydrogen atoms of the imidazolium (B1220033) and ammonium (B1175870) groups, forming N–H···Cl hydrogen bonds. rsc.org These interactions are crucial for the specific packing of the molecules in the crystal.
The size and charge of the chloride ion, relative to the organic cation, influence the geometry of the crystal lattice. ebsco.comwikipedia.org The arrangement of ions aims to maximize packing efficiency and the number of favorable electrostatic interactions. libretexts.org This intricate balance of forces dictates the resulting crystal structure and, consequently, the physical properties of the solid, such as melting point, solubility, and brittleness. ebsco.comstudymind.co.uk The strong ionic bonds and hydrogen bonds involving chloride ions typically result in high melting points and a tendency to dissolve in polar solvents like water. ebsco.com
Furthermore, the presence of chloride ions can direct the formation of specific supramolecular assemblies. researchgate.net The introduction of a chloride ion necessitates the protonation of a specific site on the active pharmaceutical ingredient (API), which in turn affects the positions of hydrogen atoms and the resulting intermolecular interactions. researchgate.net This can influence the solubility, stability, and bioavailability of the compound. researchgate.net
Polymorphism and Phase Transitions in this compound Systems
This compound systems can exhibit polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. researchgate.netmdpi.com These different forms, or polymorphs, can include anhydrous crystals, various hydrated states, and solvates. researchgate.netacs.org The specific crystalline form that is most stable can depend on environmental factors such as temperature and relative humidity (RH). nih.govacs.org
Phase transitions between these different solid forms are common and are of significant interest in fields like pharmaceuticals, as different polymorphs can have different physical properties. humanjournals.com For instance, olanzapine (B1677200) is known to crystallize in numerous forms, including three anhydrous polymorphs (I, II, and III), three dihydrates (B, D, and E), and a higher hydrate. acs.org Similarly, elacestrant (B1663853) dihydrochloride has been shown to exist as a stable anhydrous form at 0-90% RH, but it irreversibly converts to a hydrate form at RH levels above 90%. researchgate.net
Anhydrous to Hydrate Transformations
The transformation from an anhydrous crystalline form to a hydrated form is a common phase transition that occurs when the anhydrous solid is exposed to water. umich.edu This transformation can proceed through two primary mechanisms:
Solid-solid transformation: In this process, water molecules are directly incorporated into the crystal lattice of the anhydrous form without the solid dissolving. umich.edu This often occurs when the crystal structure of the anhydrous form can accommodate water molecules with minimal rearrangement.
Solvent-mediated transformation: This is a more common pathway where the anhydrous form first dissolves in the aqueous environment, creating a supersaturated solution from which the more stable hydrate form nucleates and grows. umich.edu The solubility difference between the anhydrous and hydrate forms is the driving force for this transformation; typically, the anhydrous form is more soluble than the corresponding hydrate at a given temperature. umich.edu
The kinetics of this transformation can be influenced by factors such as temperature, relative humidity, and the presence of seed crystals of the hydrate form. umich.edujst.go.jp For example, studies on theophylline (B1681296) have shown that its anhydrous form transforms to a monohydrate via a solvent-mediated process. umich.edu
Interconversion Pathways and Metastable Phases
The interconversion between different solid forms of a this compound can follow complex pathways, often involving the formation of metastable phases. acs.orgnih.govresearchgate.net A metastable phase is a crystalline form that is not in its most thermodynamically stable state but can persist for a significant period due to kinetic barriers to transformation. nih.govgfz-potsdam.de
For example, the dehydration of a non-stoichiometric hydrate can lead to the formation of a metastable isostructural dehydrate. nih.gov This dehydrate may then convert to a more stable anhydrous form upon storage under dry conditions or revert to the hydrate form when exposed to moisture. nih.gov In the case of brucine, a metastable dehydration product converts to the anhydrous form at low humidity or back to a dihydrate at higher humidity. nih.gov
During hydrate formation and growth, metastable hydrate structures can also form. gfz-potsdam.de For instance, in the formation of some gas hydrates, a thermodynamically less stable structure (structure II) can form as a coexisting metastable phase alongside the stable structure I. gfz-potsdam.de The study of these interconversion pathways and the identification of metastable intermediates are crucial for controlling the solid form of a compound during manufacturing and storage. nih.govacs.orgcnr.it
Isostructural and Non-Isostructural Dehydration Mechanisms
The dehydration of a hydrate, the process of removing water molecules from the crystal lattice, can occur through two main mechanisms: isostructural and non-isostructural dehydration.
Non-Isostructural Dehydration: In this mechanism, the removal of water molecules leads to a significant rearrangement of the crystal lattice, resulting in a new crystalline form (an anhydrate) or an amorphous phase. nih.gov This is typical for stoichiometric hydrates, where the water molecules play a crucial role in stabilizing the crystal structure through strong hydrogen bonding. nih.govacs.org The loss of these water molecules causes the lattice to collapse and reorganize into a more stable arrangement for the anhydrous compound. For example, the dehydration of a stoichiometric tetrahydrate of brucine leads to its collapse into an amorphous phase. nih.gov
| Compound | Anhydrous Form(s) | Hydrate Form(s) | Dehydration Product | Dehydration Mechanism |
| Olanzapine | Forms I, II, III acs.org | Dihydrates (B, D, E), Higher hydrate acs.org | Form III (from Hy2) mdpi.com | Non-Isostructural mdpi.com |
| Brucine | Anhydrate (AH) nih.gov | Dihydrate (HyA), Tetrahydrate (HyB) nih.gov | Isomorphic dehydrate (from HyA), Amorphous (from HyB) nih.gov | Isostructural (HyA), Non-Isostructural (HyB) nih.gov |
| Sitagliptin L-tartrate | - | Channel hydrates rsc.org | Isostructural dehydrates rsc.org | Isostructural rsc.org |
| Elacestrant Dihydrochloride | Forms 1, 2 researchgate.net | Form 3 researchgate.net | Form 1 (stable) researchgate.net | Non-Isostructural |
| 3,3'-Diaminophenyl Sulfone | 3APS_Am, 3APS_Ao cnr.it | Hemihydrate (3APS_0.5H2Oo) cnr.it | 3APS_Am cnr.it | Non-Isostructural cnr.it |
Interactive Data Table: Dehydration Behavior of Selected Compounds
Mechanisms of Hydration and Dehydration Processes
The processes of hydration and dehydration in this compound crystals are critical phenomena that can significantly alter the physicochemical properties of a compound. These transformations involve the uptake or loss of water molecules from the crystal lattice, often leading to changes in crystal structure, stability, and solubility. The mechanisms are frequently complex, involving one or more intermediate states and substantial molecular rearrangement.
A common mechanism observed is a stepwise dehydration process. For instance, ondansetron (B39145) hydrochloride dihydrate is known to dehydrate to an anhydrous form through a two-step pathway that includes a hemihydrate as a stable intermediate. acs.orgresearchgate.netnih.gov The initial step involves the removal of a water molecule that is hydrogen-bonded to the imidazole (B134444) ring of the ondansetron molecule. acs.orgresearchgate.net The second step is the removal of the remaining water molecule, which is more tightly bound to the chloride anions, resulting in the formation of a void in the crystal structure. acs.orgresearchgate.net This stepwise loss indicates that not all water molecules within the hydrate are energetically equivalent; their position and bonding environment within the lattice dictate their lability.
The stability of the hydrate and the pathway of dehydration are influenced by environmental factors such as temperature and relative humidity (RH). In the case of amodiaquine (B18356) dihydrochloride dihydrate (AQ-DD), recrystallization in various alcohols yields a monohydrate form (AQ-DM). nih.gov While interconversion between these forms was not observed under various RH conditions, heating the monohydrate above 190°C led to an amorphous form, which then recrystallized to the dihydrate form upon exposure to high humidity (≥80%RH). nih.gov This highlights a pathway where thermal energy can induce a disordered state that subsequently rehydrates to a more stable crystalline form.
Channel hydrates represent another class, where water molecules are located within channels in the crystal structure. Telmisartan hydrochloride, for example, forms a trihemihydrate (a channel hydrate) which, upon dehydration, transforms into a different anhydrous form (TELHCl-B), despite having structural similarities to another known anhydrous polymorph (TELHCl-A). mdpi.com This indicates that even with pre-existing channels, the dehydration process can lead to significant structural reorganization rather than a simple isostructural transition. mdpi.com Similarly, donepezil (B133215) hydrochloride monohydrate, also a channel hydrate, undergoes a two-step non-isothermal dehydration involving the loss of surface-adsorbed water followed by the loss of crystalline water from the channel. hep.com.cn The dehydration kinetics for this compound suggest a three-dimensional diffusion-controlled mechanism. hep.com.cn
The study of these mechanisms is crucial, as changes in the hydration state can lead to the formation of different polymorphs or amorphous content, impacting the material's properties.
Table 1: Dehydration Pathways of Selected Hydrochloride Hydrates
| Compound | Initial Hydrate Form | Dehydration Conditions | Intermediate Form(s) | Final Form | Key Mechanistic Features | Citations |
|---|---|---|---|---|---|---|
| Ondansetron Hydrochloride | Dihydrate | Heating / Low RH | Hemihydrate | Anhydrate | Two-step process; initial loss of water from imidazole ring, followed by loss of water near chloride anions. | acs.orgresearchgate.netnih.govmdpi.com |
| Amodiaquine Dihydrochloride | Dihydrate (AQ-DD) | Recrystallization in alcohols | Monohydrate (AQ-DM) | Monohydrate (AQ-DM) | Solvent-mediated transformation. The resulting monohydrate can convert to an amorphous form upon heating. | nih.gov |
| Telmisartan Hydrochloride | Trihemihydrate (Channel Hydrate) | Heating | None directly observed | Anhydrate Form B | Dehydration leads to a new anhydrous polymorph, not the isostructural anhydrate. | mdpi.com |
| Ciprofloxacin (B1669076) Hydrochloride | Sesquihydrate (~1.5 hydrate) | Heating (140°C) | Anhydrate Form I | Anhydrate Form II (at 172°C) | Stepwise transformation from hydrate to two different anhydrous polymorphs upon heating. | researchgate.net |
| Nafagrel Hydrochloride | Monohydrate | Heating (self-generated atmosphere) | Hemihydrate | Anhydrate | Two-step dehydration under sealed conditions indicates two distinct types of crystal water. | akjournals.com |
Conformational Analysis of this compound Molecules within Crystal Lattices
The conformation of a molecule within a crystal lattice—its specific three-dimensional arrangement—is a fundamental aspect of its solid-state structure. For flexible molecules, different conformations can be adopted in response to the forces of crystal packing, leading to a phenomenon known as conformational polymorphism. In dihydrochloride hydrates, the presence of water molecules and chloride ions introduces a complex network of hydrogen bonds and ionic interactions that significantly influence which molecular conformation is most stable.
Table 2: Crystallographic and Conformational Data for Triethylenetetramine Dihydrochloride (TETA·2HCl) Forms
| Property | Form I (Anhydrous) | Form II (Anhydrous) | Dihydrate | Citations |
|---|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | Monoclinic | upc.edu |
| Space Group | P2₁/n | P2₁/c | P2₁/c | upc.edu |
| a (Å) | 11.0475 | 10.6734 | - | upc.edu |
| b (Å) | 4.87475 | 12.3613 | - | upc.edu |
| c (Å) | 11.1178 | 9.8479 | - | upc.edu |
| **β (°) ** | 106.9826 | 115.985 | - | upc.edu |
| **Volume (ų) ** | 572.63 | 1167.95 | - | upc.edu |
| Molecular Conformation | Different from Form II and Dihydrate | Different from Form I and Dihydrate | Different from Form I and Form II | upc.edu |
| Key Structural Feature | Smallest thermal expansion, strongest intermolecular interactions. | Contains a diamond-pattern ionic interaction between chloride ions and ammonium groups, also present in the dihydrate. | - | upc.edu |
The study of amodiaquine dihydrochloride dihydrate further illustrates the subtleties of conformational adaptation. A new polymorph of this compound was discovered that exhibits a similar molecular conformation and one-dimensional chain structure to a previously known form, yet differs in its two-dimensional sheet structure. researchgate.net This indicates that even when the core molecular shape is preserved, variations in how these molecules assemble into larger motifs can give rise to new polymorphic forms.
While not a dihydrochloride, the extensively studied ranitidine (B14927) hydrochloride provides a classic example of conformational polymorphism where two polymorphs arise from different conformations of the nitroethenediamine moiety, demonstrating how rotational flexibility in a side chain can be a primary driver of polymorphism.
Intermolecular Interactions via Experimental Charge Density Analysis
While routine X-ray diffraction provides the geometry of a crystal structure, experimental charge density analysis offers a deeper, quantitative insight into the nature of the chemical bonds and intermolecular interactions that hold the crystal together. rsc.org This technique measures the electron density distribution throughout the crystal, allowing for the characterization of interactions based on topological properties, such as the value of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) between atoms.
Studies on hydrochloride hydrates have successfully used this method to elucidate the nuances of their interaction networks. A high-resolution X-ray diffraction study on doxycycline (B596269) hydrochloride dihydrate provided a precise model of its charge density distribution. researchgate.netdntb.gov.ua The analysis revealed that the protonation of the doxycycline molecule significantly alters the electronic structure of its amide group, leading to the formation of a strong resonance-assisted hydrogen bond. researchgate.net Furthermore, the study quantified repulsive interactions between doxycycline molecules in the crystal, which helps to explain the compound's good solubility relative to its non-protonated hydrate form. researchgate.netdntb.gov.ua
In the case of benzidine (B372746) dihydrochloride, charge density analysis was used to compare its two polymorphic forms (one triclinic, P-1, and one orthorhombic, Pbcn). rsc.orgresearchgate.net The study found significant differences in the charge distribution between the two forms. The integrated charge on the chloride anions was approximately -0.90 e in the triclinic form and -1.07 e in the orthorhombic form, leading to corresponding differences in the charge of the benzidinium cation (+1.85 e vs. +2.12 e). researchgate.net These electronic differences result in a substantially higher electrostatic potential around the -NH₃⁺ group in the orthorhombic polymorph. researchgate.net The analysis also highlighted differing shapes of the interaction paths between hydrogen atoms and the chloride anions, showcasing how subtle shifts in packing and conformation are reflected in the electron density. researchgate.net
This level of detail is crucial for understanding the hierarchy and relative strengths of the various interactions (ionic, hydrogen bonding, van der Waals) that govern crystal stability and polymorphism.
Table 3: Selected Topological Properties from Experimental Charge Density Analysis of Benzidine Dihydrochloride Polymorphs
| Polymorph | Interaction | Electron Density (ρ) at BCP (e/ų) | Laplacian of Electron Density (∇²ρ) at BCP (e/Å⁵) | Significance | Citations |
|---|---|---|---|---|---|
| Triclinic (TP) | N-H···Cl | Value not specified | Value not specified | Characterizes the primary hydrogen bonding interactions. | researchgate.net |
| Orthorhombic (OP) | N-H···Cl | Value not specified | Value not specified | Differing interaction paths compared to TP form due to different packing. | researchgate.net |
| Triclinic (TP) | Cation Charge | +1.85 e | N/A | Lower cation charge, associated with significant stacking interactions. | researchgate.net |
| Orthorhombic (OP) | Cation Charge | +2.12 e | N/A | Higher cation charge, leading to a higher electrostatic potential at the -NH₃⁺ group. | researchgate.net |
Note: Specific values for ρ and ∇²ρ at BCPs were not detailed in the abstract but the study confirmed significant differences were observed.
Molecular Mechanisms of Action and Biological Systems Interactions Pre Clinical Research
Investigation of Receptor Binding Profiles and Agonist/Antagonist Activities
The interaction of dihydrochloride (B599025) hydrate (B1144303) compounds with cellular receptors is a key area of pre-clinical investigation, revealing specific agonist and antagonist activities that are foundational to their potential therapeutic applications. These studies meticulously characterize the binding affinities and functional effects of these compounds on various receptor types.
Bavisant dihydrochloride hydrate has been identified as a potent and selective antagonist of the histamine (B1213489) H3 receptor. medchemexpress.com It is orally active and capable of penetrating the brain, where it has been studied for its potential in treating conditions like attention-deficit hyperactivity disorder (ADHD) by modulating histamine-mediated neurotransmission. medchemexpress.com Another example is Mibefradil this compound, which functions as a calcium channel antagonist. It demonstrates a higher affinity for blocking low-voltage-activated (T-type) calcium channels compared to high-voltage-activated (L-type) channels. medchemexpress.com This selective action has been explored for its antihypertensive properties. medchemexpress.com
In the realm of opioid receptors, a novel ligand referred to as "Compound A" has been characterized as a kappa-opioid receptor (KOR) antagonist. nih.govmdpi.com Radioligand binding assays showed that it binds to the human KOR with moderate affinity (Ki = 1.35 µM). mdpi.com While it showed preferential selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), its antagonist potency was in the micromolar range. nih.govmdpi.com Further studies on diphenethylamine (B1265890) analogues have also revealed KOR antagonist activity. mdpi.com
Additionally, some this compound compounds exhibit dual activities. Certain patented compounds have been designed to possess both β2 adrenergic receptor agonist activity and muscarinic receptor antagonist activity, a combination sought for treating pulmonary disorders through two distinct bronchodilatory mechanisms. google.com
Table 1: Receptor Binding and Functional Activity of Selected this compound Compounds
| Compound Name | Receptor Target | Activity Type | Binding Affinity (Ki) / Potency (IC50/Ke) | Source(s) |
|---|---|---|---|---|
| Bavisant this compound | Histamine H3 Receptor | Antagonist / Inverse Agonist | Potent and Selective | medchemexpress.com |
| Mibefradil this compound | T-type Calcium Channel | Antagonist | IC50 = 2.7 µM | medchemexpress.com |
| Mibefradil this compound | L-type Calcium Channel | Antagonist | IC50 = 18.6 µM | medchemexpress.com |
| "Compound A" | Kappa-Opioid Receptor (KOR) | Antagonist | Ki = 1.35 µM; Ke = 1.53 µM | nih.govmdpi.com |
| Quinacrine (hydrochloride hydrate) | Voltage-dependent Sodium Channels | Blocker | IC50 = 3.3 µM | caymanchem.com |
Enzyme Inhibition and Modulation Studies
This compound compounds have been extensively studied for their ability to inhibit or modulate the activity of various enzymes, which is a common mechanism for therapeutic intervention.
A prominent example is H-89 this compound, a selective and potent inhibitor of protein kinase A (PKA). sigmaaldrich.comscientificlabs.ie Its inhibitory action on PKA has made it a widely used tool in research to probe the roles of the cAMP-dependent protein kinase signaling pathway in various cellular processes. sigmaaldrich.comscientificlabs.ie Similarly, NPC-15437 this compound acts as a selective inhibitor of protein kinase C (PKC), another crucial enzyme in signal transduction. sigmaaldrich.com
In the context of antibiotic action, Vancomycin (B549263) hydrochloride hydrate has been shown to inhibit the activity of Glutathione S-transferase (GST), an important enzyme in detoxification pathways. dergipark.org.tr Studies have demonstrated that both vancomycin and amoxicillin (B794) can inhibit the GST enzyme at low doses, raising considerations about their impact on cellular metabolism. dergipark.org.tr
Other research has focused on different enzyme classes. A series of synthesized N,N′-bis[(1-aryl-3-heteroaryl)propylidene]hydrazine dihydrochlorides demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE), with Ki values in the nanomolar range. researchgate.net Vanadium(IV)-hydrazide complexes have been shown to be active inhibitors of phosphodiesterase, with IC50 values significantly lower than the parent vanadium salt, indicating a crucial role for the hydrazide ligands in the inhibitory action. tandfonline.com Quinacrine, a compound with diverse activities, has been found to inhibit aldehyde oxidase and, at higher concentrations, phospholipase A2. caymanchem.com
Table 2: Enzyme Inhibition by this compound Compounds
| Compound Name/Class | Target Enzyme | Type of Inhibition | Potency (Ki / IC50) | Source(s) |
|---|---|---|---|---|
| H-89 this compound | Protein Kinase A (PKA) | Selective Inhibitor | Not specified | sigmaaldrich.comscientificlabs.ie |
| NPC-15437 this compound | Protein Kinase C (PKC) | Selective Inhibitor | Not specified | sigmaaldrich.com |
| Vancomycin hydrochloride hydrate | Glutathione S-transferase (GST) | Inhibitor | Not specified | dergipark.org.tr |
| Hydrazone Dihydrochlorides (R5) | Carbonic Anhydrase I (hCA I) | Inhibitor | Ki = 203 ± 55 nM | researchgate.net |
| Hydrazone Dihydrochlorides (R5) | Carbonic Anhydrase II (hCA II) | Inhibitor | Ki = 200 ± 34 nM | researchgate.net |
| Hydrazone Dihydrochlorides (P-series) | Acetylcholinesterase (AChE) | Inhibitor | Ki = 66 - 128 nM | researchgate.net |
| Vanadium(IV)-hydrazide complexes | Phosphodiesterase I | Non-competitive Inhibitor | IC50 = 7 - 15 µM | tandfonline.com |
| Quinacrine (hydrochloride hydrate) | Aldehyde Oxidase | Inhibitor | IC50 = 3.3 µM | caymanchem.com |
Interaction with Ion Channels and Cellular Transporters
The function of ion channels and cellular transporters is critical for maintaining cellular homeostasis, and their modulation by this compound compounds is a significant area of pre-clinical research.
H-89 this compound, in addition to its PKA inhibitory role, has been shown to inhibit the transient outward and inward rectifier potassium (K+) currents in isolated rat ventricular myocytes. sigmaaldrich.comscientificlabs.ie It also mediates sodium (Na+) transport by interacting with the alpha subunits of the epithelial Na+ channel (ENaC). sigmaaldrich.comscientificlabs.ie
Mibefradil this compound is a calcium channel antagonist that reversibly inhibits both T-type and L-type calcium currents, with IC50 values of 2.7 µM and 18.6 µM, respectively. medchemexpress.com Its higher affinity for the T-type channels underlies its specific pharmacological profile. medchemexpress.com
Quinacrine (hydrochloride hydrate) demonstrates activity against multiple transport proteins. It is known to block voltage-dependent sodium channels with an IC50 of 3.3 µM. caymanchem.com Furthermore, it acts as an inhibitor of P-glycoprotein (Pgp), an important efflux transporter involved in multidrug resistance, with an EC50 of 14.4 µM. caymanchem.com NPC-15437 this compound is also reported to be a P-glycoprotein modulator. sigmaaldrich.com
Modulation of Intracellular Signaling Pathways (e.g., NF-κB)
This compound compounds can influence complex intracellular signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammation, immunity, and cell survival. genome.jp The NF-κB pathway exists in canonical and non-canonical forms, both of which involve the translocation of NF-κB dimers to the nucleus to regulate gene transcription. genome.jpfrontiersin.org
Pre-clinical studies have shown that certain natural product extracts containing phlorotannins can modulate the inflammatory response by blocking the NF-κB signaling pathway. One study demonstrated that a specific phlorotannin-rich fraction inhibited the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com This action prevents the activation and nuclear translocation of NF-κB, thereby blocking the downstream inflammatory cascade. mdpi.com
The cAMP/PKA signaling pathway is another target. H-89 this compound, as a PKA inhibitor, directly modulates this pathway. sigmaaldrich.comscientificlabs.ie Its use in studies has helped to elucidate the role of this pathway in various cellular responses, including its potential crosstalk with pathways like NF-κB. dntb.gov.ua
Furthermore, Morin (B1676745) hydrate has been identified as a potent agonist of both PPARγ and Nrf2. nih.gov The activation of these nuclear receptors modulates signaling pathways associated with metabolism and inflammation. By activating Nrf2, morin hydrate can induce the expression of antioxidant response genes, while its agonism of PPARγ helps to dampen inflammatory responses, demonstrating a multi-pronged approach to modulating intracellular signaling. nih.gov The modulation of these pathways by natural compounds is a significant area of research for cancer prevention and therapy. mdpi.com
Antimicrobial and Antiparasitic Mechanism Investigations
Several this compound compounds have been investigated for their ability to combat infectious agents, with research focusing on elucidating their specific mechanisms of action against microbes and parasites.
Emetine (B1671215) this compound, originally an anti-amoebic drug, has shown potent antimalarial activity. Its primary mechanism of action is the inhibition of protein synthesis. plos.org Structural studies have confirmed that emetine binds to the E-site on the 40S subunit of the Plasmodium falciparum ribosome, thereby halting protein elongation and killing the parasite. plos.org
Puromycin this compound is an aminoglycoside antibiotic with a broad spectrum of activity against gram-positive microorganisms, protozoa, and algae. fishersci.atthermofisher.kr Its mechanism involves acting as a structural analog of the 3'-terminal end of aminoacyl-tRNA. This mimicry allows it to be incorporated into the growing polypeptide chain, causing premature chain termination and thus inhibiting protein synthesis. fishersci.atthermofisher.kr
Other compounds like Chlorocarcin A, dihydrochloride, hydrate are noted to have potential antimicrobial properties, though their precise mechanisms require further investigation. ontosight.ai The general strategies of antiparasitic drugs are diverse, ranging from interfering with parasite metabolism and nucleic acid synthesis to disrupting ion transport and protein synthesis. nih.gov For example, some antiamebic agents work by chelating iron ions essential for protozoal metabolism, while others, like paromomycin, are protein synthesis inhibitors. nih.gov
Exploration of Alkylating Activity and DNA Interaction Mechanisms
The interaction with DNA is a critical mechanism of action for several this compound compounds, particularly those with anticancer potential. These interactions can range from covalent modification (alkylation) to non-covalent binding through intercalation or groove binding.
ICR 58, a this compound compound, is classified as an alkylating agent. ontosight.ai Its mechanism involves the covalent attachment of an alkyl group to the DNA of cancer cells. This process can lead to the cross-linking of DNA strands, which in turn inhibits DNA replication and transcription, ultimately inducing cell death in rapidly proliferating cells. ontosight.ai
Other compounds interact with DNA non-covalently. Amsacrine, an anilinoacridine derivative, functions by poisoning the enzyme topoisomerase II. nih.gov It intercalates into DNA and stabilizes the covalent complex formed between topoisomerase II and DNA, which leads to double-strand breaks and cell death. nih.gov Similarly, the dye Methylene Blue is known to interact with DNA through multiple modes: electrostatic attraction to the negatively charged phosphate (B84403) backbone, binding to guanine (B1146940) bases, and intercalation between the base pairs of the double helix. researchgate.net
The binding mode can be highly specific. 4',6-diamidino-2-phenylindole this compound (DAPI) is a well-known fluorescent stain that binds strongly to A-T rich regions in the minor groove of DNA. researchgate.net Studies on the interaction of certain ionic liquids with DNA have also highlighted the importance of groove binding, where cations can enter the DNA grooves and contribute to stability through hydrophobic and polar interactions, in addition to electrostatic associations with the phosphate backbone. acs.org The binding of 9-Aminoacridine hydrochloride hydrate to DNA has also been explored, showing interaction through electrostatic forces. researchgate.net
Chemical Biology Investigations of this compound Functionality
Chemical biology investigations utilize this compound compounds as tools to probe and manipulate biological systems, providing insights into their functionality and cellular processes. These studies often focus on the specific chemical properties of the compounds that enable these applications.
For example, 1,3-Diaminoacetone dihydrochloride has been employed in protein modification and enzyme inhibition studies. Its amine-reactive chemistry allows it to be used for conjugating labels to proteins, which is a crucial technique for studying protein function, interactions, and localization in immunoassays.
Fluorescent properties of certain dihydrochloride hydrates are exploited for cellular imaging. Quinacrine (hydrochloride hydrate), which binds to nucleic acids, has been used to stain DNA and RNA in fixed cells. caymanchem.com In live cells, it accumulates in acidic vesicles like lysosomes, allowing for their fluorescent tracking and long-term imaging. caymanchem.com Similarly, DAPI's strong fluorescence upon binding to DNA makes it an indispensable tool for visualizing cell nuclei and assessing chromatin condensation, a hallmark of apoptosis. researchgate.net
Kinetic investigations represent another facet of chemical biology research. Detailed in situ kinetic studies were performed to understand and optimize the radical benzylic bromination step in the commercial manufacturing of AMG 423 this compound. acs.org These studies helped to identify the active brominating species and determine the reaction order, leading to a more robust and reproducible manufacturing process. acs.org These examples highlight how the specific functionalities of this compound compounds are harnessed as tools for both fundamental biological discovery and process chemistry development.
Academic Analytical Method Development and Validation for Dihydrochloride Hydrates
Quality by Design (QbD) Approaches in Dihydrochloride (B599025) Hydrate (B1144303) Analytical Chemistry
Quality by Design (QbD) is a systematic, science- and risk-based approach to developing analytical methods, ensuring that quality is built into the method from the outset. americanpharmaceuticalreview.comveeprho.com This paradigm, strongly endorsed by regulatory bodies and detailed in guidelines like the International Council for Harmonisation's (ICH) Q14, moves away from traditional, more empirical method development towards a proactive and deeply understood process. biobostonconsulting.compharmoutsourcing.combiotech.com For dihydrochloride hydrates, which possess multiple critical quality attributes (CQAs)—such as the integrity of the active pharmaceutical ingredient (API), the stoichiometry of the hydrochloride salt, and the specific hydration state—a QbD approach is particularly valuable for creating robust and reliable analytical procedures. chromatographyonline.comresearchgate.net
The application of QbD to analytical methods, often termed Analytical QbD (AQbD), begins with defining the method's objectives through an Analytical Target Profile (ATP) . The ATP for a dihydrochloride hydrate would stipulate the required performance characteristics of the method, such as its ability to accurately quantify the API, confirm the chloride content, measure water content, and resolve the API from any potential impurities or degradation products.
Following the ATP, a risk assessment is performed to identify Critical Method Parameters (CMPs) that could potentially impact the method's Critical Quality Attributes (CQAs) . researchgate.net Tools like an Ishikawa (fishbone) diagram can be used to brainstorm potential variables. europa.eu For an HPLC method analyzing a this compound, CMPs might include the mobile phase pH, column temperature, gradient slope, and flow rate, while CQAs would be factors like peak resolution, tailing factor, and retention time. nih.gov
Design of Experiments (DoE) is then employed to systematically study the identified CMPs and their interactions. semanticscholar.orgceon.rs This statistical approach allows for the creation of a multidimensional model that maps the relationship between the method's parameters and its performance. mdpi.com The outcome of this process is the establishment of a Method Operable Design Region (MODR) , which is a defined space of experimental parameters within which the method is known to perform reliably and robustly. americanpharmaceuticalreview.com Operating within this MODR ensures consistent method performance, reducing the likelihood of out-of-specification (OOS) results during routine use. veeprho.com The final step involves establishing a control strategy to ensure the method remains fit for its purpose throughout its lifecycle. europa.eu
| AQbD Stage | Objective for this compound Analysis | Example Parameters/Attributes (for an RP-HPLC Method) | Tools and Methodologies |
| Analytical Target Profile (ATP) | Define the goals and performance requirements of the analytical method. | To accurately quantify the this compound API and separate it from specified impurities with a resolution >2.0 and precision <1.0% RSD. | Method requirements documentation. |
| Risk Assessment | Identify method parameters that pose a high risk to achieving the ATP. | High-Risk: Mobile Phase pH, Column Temperature, Gradient Time. Low-Risk: Injection Volume, UV Wavelength. | Ishikawa (Fishbone) Diagram, Failure Mode and Effects Analysis (FMEA). europa.eu |
| Design of Experiments (DoE) | Systematically study the effects of high-risk parameters and their interactions on method performance. | A central composite or Box-Behnken design is executed, varying pH (e.g., 2.5-3.5), temperature (e.g., 30-40°C), and gradient time (e.g., 10-20 min). | Statistical software (e.g., JMP, Minitab), Full or Fractional Factorial Designs. semanticscholar.org |
| MODR Establishment | Define a robust operating region where the method consistently meets performance criteria. | The model predicts an optimal region, e.g., pH 2.8-3.2, Temperature 33-37°C, where resolution of all peaks is >2.5. | Response Surface Methodology, Monte Carlo simulations. |
| Control Strategy & Lifecycle Management | Ensure ongoing method performance and manage post-approval changes. | System suitability tests are defined based on MODR limits. A protocol for continuous monitoring is established. | Statistical Process Control (SPC), Lifecycle Management protocols (ICH Q12). biobostonconsulting.com |
Development of Orthogonal Analytical Approaches for Comprehensive Assessment
A comprehensive analytical assessment of a this compound cannot be reliably achieved with a single technique. Orthogonal methods, which measure the same attribute using fundamentally different analytical principles, are essential for building a complete and accurate profile of the compound. alphalyse.com This multi-faceted approach provides a high degree of confidence in the analytical results by ensuring that potential weaknesses or biases of one method are compensated for by the strengths of another.
For a this compound, several key quality attributes require characterization, each benefiting from an orthogonal strategy:
Purity and Impurity Profiling: A primary method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is often used to separate the API from its organic impurities. An orthogonal method, like Capillary Electrophoresis (CE) or Hydrophilic Interaction Liquid Chromatography (HILIC), which separates compounds based on different principles (e.g., charge-to-size ratio or polarity), can be used to confirm the purity profile and detect impurities that may co-elute with the main peak in the primary method. lcms.cz
Hydration State and Water Content: The presence and quantity of water are critical attributes of a hydrate. Thermogravimetric Analysis (TGA) can determine the total water content by measuring mass loss upon heating. nih.govnih.gov This is often paired with Differential Scanning Calorimetry (DSC) to observe thermal events like dehydration. researchgate.net An orthogonal technique is Karl Fischer Titration (KFT), which chemically titrates the water, providing a highly accurate and specific quantification. Furthermore, spectroscopic techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can provide qualitative information about the water molecules' environment within the crystal lattice, confirming the hydration state. nih.govencyclopedia.pub Powder X-ray Diffraction (PXRD) is another powerful orthogonal tool that confirms the specific crystalline form of the hydrate. nih.gov
Counter-Ion Analysis: The correct stoichiometry of the chloride counter-ions is fundamental to the identity and properties of a dihydrochloride salt. While the API may be analyzed by HPLC, the chloride content requires a different approach. Ion Chromatography (IC) is a direct and robust method for quantifying anionic species like chloride. thermofisher.comconquerscientific.commetrohm.com This provides an orthogonal confirmation to methods like titration or elemental analysis, ensuring the correct salt form has been synthesized and is stable.
The combination of these techniques, often referred to as hyphenated techniques when directly coupled (e.g., LC-MS), provides a powerful toolkit for the full characterization of dihydrochloride hydrates. asdlib.orgnih.govsaspublishers.com
| Analytical Challenge | Primary Method | Orthogonal Method(s) | Rationale for Orthogonality |
| API Purity & Impurity Profile | Reversed-Phase HPLC (RP-HPLC) | Capillary Electrophoresis (CE) or HILIC | RP-HPLC separates based on hydrophobicity. CE separates based on charge-to-size ratio, and HILIC separates highly polar compounds, providing different selectivity to detect co-eluting impurities. |
| Confirmation of Hydrate Form | Powder X-ray Diffraction (PXRD) | Solid-State NMR (ssNMR), Raman Spectroscopy | PXRD identifies the long-range crystal lattice structure. nih.gov ssNMR and Raman provide information on the local chemical environment of atoms and water molecules, confirming the hydrate structure on a molecular level. nih.gov |
| Quantification of Water Content | Thermogravimetric Analysis (TGA) | Karl Fischer Titration (KFT) | TGA measures mass loss upon heating, which can include residual solvents. KFT is a specific chemical reaction with water, providing a highly accurate and specific quantification of water content. |
| Chloride Counter-Ion Stoichiometry | Ion Chromatography (IC) | Potentiometric Titration (with Silver Nitrate) | IC separates and quantifies ions based on their interaction with an ion-exchange resin. conquerscientific.com Titration relies on a chemical precipitation reaction, offering a completely different chemical principle for quantification. |
Future Directions and Emerging Research Avenues in Dihydrochloride Hydrate Studies
Integration of Experimental and Computational Approaches for Predictive Modeling
The synergy between experimental data and computational modeling is becoming increasingly crucial for accurately predicting the formation and stability of dihydrochloride (B599025) hydrates. mdpi.commdpi.comsciencepublishinggroup.comuwaterloo.ca Traditional thermodynamic models are being enhanced and, in some cases, supplanted by more sophisticated machine learning and data-driven approaches. mdpi.com
Advanced computational methods are being employed to develop predictive models for hydrate (B1144303) formation conditions. mdpi.com These models can significantly reduce the time and resources required for experimental screening. Machine learning algorithms, such as Random Forest and Support Vector Regression, have shown promise in accurately predicting hydrate formation conditions based on extensive datasets of experimental results. These models can consider multiple variables, including temperature, pressure, and the chemical composition of the guest molecules, to provide reliable predictions. mdpi.com
Furthermore, computational simulations, such as molecular dynamics, can provide insights into the stability of hydrate structures at the molecular level. randallcygan.com For instance, simulations can determine the temperature ranges at which a specific hydrate remains stable and can elucidate the interactions between the guest molecules and the water cages. randallcygan.com This information is invaluable for understanding the fundamental principles governing hydrate stability.
The table below summarizes some of the computational models being applied to hydrate research and their predictive capabilities.
| Model Type | Application | Key Advantages |
| Machine Learning (e.g., Random Forest, SVR) | Predicting hydrate formation conditions (temperature, pressure). mdpi.com | High accuracy and computational speed, ability to handle complex, non-linear relationships. mdpi.com |
| Thermodynamic Models (e.g., van der Waals-Platteeuw) | Predicting hydrate stability conditions. mdpi.com | Based on fundamental thermodynamic principles. |
| Molecular Dynamics Simulations | Investigating hydrate stability at the molecular level and determining stable temperature ranges. randallcygan.com | Provides detailed insights into molecular interactions and dynamics. randallcygan.com |
The integration of these computational approaches with high-throughput experimental screening will accelerate the discovery and characterization of new dihydrochloride hydrates.
Rational Design and Engineering of Dihydrochloride Hydrate Forms with Desired Properties
The principles of crystal engineering are being increasingly applied to the rational design of this compound forms with specific, desirable properties. google.comacs.org This approach focuses on understanding and controlling the intermolecular interactions that govern the formation of the crystal lattice, thereby allowing for the deliberate construction of novel solid forms. acs.orgresearchgate.net
A key strategy in the crystal engineering of hydrochloride salts involves the use of cocrystals. google.comacs.org By introducing a "guest" molecule, typically a strong hydrogen bond donor like a carboxylic acid, it is possible to create new crystalline structures with altered physical properties. google.comacs.org The chloride ion, being an excellent hydrogen bond acceptor, plays a crucial role in anchoring these multicomponent assemblies. acs.org This strategy has been successfully demonstrated with active pharmaceutical ingredients like fluoxetine (B1211875) hydrochloride, leading to the formation of novel cocrystals with benzoic acid, succinic acid, and fumaric acid. acs.org
The ability to rationally design hydrate forms extends to controlling their stability. For instance, by introducing specific defects into the crystal lattice, it is possible to enhance the stability of a hydrate against dehydration. acs.org This "defect engineering" approach involves doping the crystal with a small amount of a carefully selected molecule that can disrupt the mechanism of water loss. acs.org
The following table highlights some of the key strategies in the rational design of dihydrochloride hydrates and their impact on material properties.
| Design Strategy | Approach | Impact on Properties |
| Cocrystallization | Introduction of a guest molecule to form a multicomponent crystal. google.comacs.org | Altered solubility, melting point, and stability. researchgate.net |
| Defect Engineering | Intentional introduction of impurities or defects into the crystal lattice. acs.org | Enhanced hydrate stability and prevention of phase transformations. acs.org |
These rational design strategies offer a powerful toolkit for creating dihydrochloride hydrates with tailored functionalities for specific applications.
Exploration of Novel Synthetic Pathways for this compound Derivatives
The exploration of novel synthetic pathways is crucial for expanding the library of known this compound derivatives and for developing more efficient and sustainable manufacturing processes. researchgate.netnih.gov Research in this area is focused on developing new routes to existing compounds as well as creating entirely new molecular architectures. nih.govnih.govresearchgate.net
Recent advancements in synthetic methodology are providing new tools for the creation of complex molecules. nih.gov For example, new routes have been developed for the synthesis of the antiviral agent tilorone (B613820) dihydrochloride, involving the solvolysis of tetrazonium fluoroborate salts. nih.gov Similarly, various synthetic routes for cetirizine (B192768) dihydrochloride have been evaluated to optimize yield, selectivity, and environmental impact. researchgate.net
The diversification of natural products through late-stage C-H functionalization is another promising avenue for creating novel dihydrochloride derivatives. nih.gov This approach allows for the modification of complex molecular scaffolds at positions that are not readily accessible through traditional synthetic methods. nih.gov
The table below provides examples of different synthetic strategies being explored for the preparation of dihydrochloride derivatives.
| Synthetic Strategy | Example Compound | Key Features of the Pathway |
| Solvolysis of Tetrazonium Salts | Tilorone Dihydrochloride | Provides a new route to this antiviral agent. nih.gov |
| Multi-route Synthesis Evaluation | Cetirizine Dihydrochloride | Optimization of yield, purity, and environmental impact. researchgate.net |
| Reductive Amination | Safinamide | Improved yield and purity for this pharmaceutical compound. acs.org |
| C-H Functionalization | Natural Product Derivatives | Allows for the creation of novel derivatives from complex starting materials. nih.gov |
These ongoing efforts in synthetic chemistry are essential for discovering new dihydrochloride hydrates with unique properties and potential applications.
Advanced Techniques for In Situ Monitoring of Hydrate Transformations
The ability to monitor hydrate transformations in real-time is critical for understanding the kinetics and mechanisms of these processes. researchgate.netresearchgate.net Advanced in-situ analytical techniques are providing unprecedented insights into the dynamic changes that occur during hydrate formation, dissociation, and polymorphic transitions. researchgate.net
A variety of spectroscopic and particle characterization techniques are being employed for the in-situ monitoring of hydrate systems. Raman spectroscopy is a particularly powerful tool as it can provide information about the molecular structure and hydrogen bonding during crystallization. researchgate.netnih.gov Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) are used to track changes in crystal population and morphology in real-time. researchgate.net
The combination of multiple in-situ techniques into a composite sensor array allows for a more comprehensive understanding of the crystallization process. researchgate.net By integrating data from Raman spectroscopy, near-infrared spectroscopy, PVM, and FBRM, it is possible to robustly detect nucleation, polymorphic transformations, and other critical events during crystallization. researchgate.net This integrated approach forms the basis for intelligent decision support systems that can be used to control and optimize crystallization processes.
The table below lists some of the advanced techniques used for in-situ monitoring of hydrate transformations and the information they provide.
| Technique | Information Provided |
| Raman Spectroscopy | Molecular structure, hydrogen bonding, and polymorphic form identification. researchgate.netnih.gov |
| Focused Beam Reflectance Measurement (FBRM) | Changes in particle size and count. researchgate.net |
| Particle Vision and Measurement (PVM) | Crystal morphology and size. researchgate.net |
| Near-Infrared (NIR) Spectroscopy | Solute concentration and polymorphic form. researchgate.net |
| Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy | Solute concentration in the solution phase. researchgate.net |
The application of these advanced in-situ monitoring techniques is revolutionizing the study of dihydrochloride hydrates, enabling a deeper understanding of their dynamic behavior.
Q & A
Q. How can dihydrochloride hydrate salts be distinguished from hydrochloride salts in chemical characterization?
Dihydrochloride salts contain two molecules of hydrochloric acid bound to a base molecule, whereas hydrochloride salts contain one. Analytical methods such as titration (to quantify HCl equivalents) and mass spectrometry (to confirm molecular weight) are critical. For example, titration protocols for HCl quantification (as in ) and IR spectroscopy (as in ) can differentiate the two based on structural signatures .
Q. What analytical techniques are recommended for verifying the identity and purity of dihydrochloride hydrates?
Standard methods include:
- UV-Vis and IR spectroscopy to confirm structural integrity (e.g., TMB this compound in ).
- pH testing to validate acidity (e.g., Cefepime this compound in ).
- Heavy metal analysis and clarity tests for purity assessment ( ).
- GC-FID for quantification in complex matrices (as applied to Tilorone dihydrochloride in ) .
Q. How does the hydration state influence solubility and stability in experimental buffers?
Hydration increases solubility in polar solvents (e.g., water or methanol) but may reduce stability under high-temperature or low-humidity conditions. For example, Cefepime this compound is freely soluble in water but degrades in organic solvents like ether ( ). Pre-experimental solubility profiling under controlled humidity is advised .
Advanced Research Questions
Q. How should researchers design enzyme assays using TMB this compound as a peroxidase substrate?
Key considerations include:
Q. What methodological challenges arise when quantifying dihydrochloride hydrates in environmental matrices like soil?
Challenges include matrix interference (e.g., organic matter), hydrate dissociation during extraction, and instrument sensitivity. outlines a validated GC-FID protocol for Tilorone dihydrochloride in soil, emphasizing recovery tests and matrix-matched calibration curves to mitigate errors .
Q. How can contradictions in pharmacological activity data for c-MET inhibitors (e.g., Capmatinib this compound) be resolved?
Contradictions may stem from differences in cell-line specificity , metabolic pathways (e.g., CYP3A4-mediated degradation in ), or hydration-state variability. Researchers should:
Q. How does hydrate morphology impact the physical properties of dihydrochloride hydrates in material science applications?
demonstrates that patchy hydrate distribution in matrices alters conductivity and mechanical stiffness. For instance, hydrate-saturated "patches" in sands increase thermal/electrical conductivity compared to homogeneous distributions. Computational modeling (e.g., finite-element analysis) is recommended to predict property dependencies .
Q. What protocols assess degradation pathways of dihydrochloride hydrates under environmental stressors?
Accelerated stability studies under varied pH , temperature , and humidity are essential. For example, uses GC-FID to monitor Tilorone dihydrochloride degradation in soil, while employs hydroxylamine assays to track Cefepime breakdown. Forced degradation via oxidation (H₂O₂) or hydrolysis (aqueous buffers) can identify vulnerable functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
